N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a hydroxyphenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the azomethine bond would produce the corresponding amine.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce cell death in certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets in cells. The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity by facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various organic synthesis reactions.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.
Phenylephrine-related compounds: Compounds with similar structural features, used in pharmaceutical applications.
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanyl group, in particular, distinguishes it from simpler compounds and contributes to its potential as a versatile molecule in various applications.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17-12-14-19(15-13-17)24-28-29-25(30(24)20-8-4-3-5-9-20)33-16-23(32)27-26-18(2)21-10-6-7-11-22(21)31/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-18+ |
InChI Key |
UCSFYAFKXCLZLB-NLRVBDNBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
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